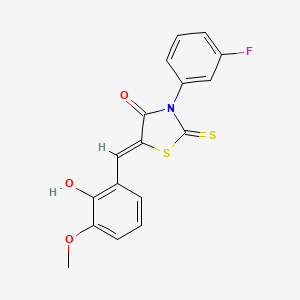![molecular formula C16H14ClN3O2 B4922225 N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide](/img/structure/B4922225.png)
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention from researchers due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In
Mécanisme D'action
The mechanism of action of N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide is not fully understood. However, it has been proposed that it exerts its anticancer activity by inhibiting the activity of certain enzymes, including topoisomerases and histone deacetylases, which are involved in DNA replication and gene expression. It also inhibits the activity of certain signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway, which are involved in cell survival and proliferation. In addition, it has been shown to activate the AMPK pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by reducing oxidative stress and scavenging free radicals. It also has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. It also exhibits potent anticancer, anti-inflammatory, and neuroprotective activities, making it a promising candidate for further research. However, it also has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.
Orientations Futures
There are several future directions for research on N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. In addition, further studies are needed to optimize its pharmacokinetics and bioavailability, and to develop more effective formulations for clinical use. Overall, N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide has significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide can be synthesized by the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 4-aminophenyl-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure product.
Applications De Recherche Scientifique
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It also has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-10-15(17)11(2)20(19-10)13-7-5-12(6-8-13)18-16(21)14-4-3-9-22-14/h3-9H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBLMGDNJMLUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4922142.png)


![N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide](/img/structure/B4922167.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4922175.png)
![N-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B4922183.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4922196.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B4922200.png)




![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4922244.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922249.png)